molecular formula C22H37N3O3S B1679815 Unii-TM17E18tor CAS No. 754177-77-0

Unii-TM17E18tor

Cat. No.: B1679815
CAS No.: 754177-77-0
M. Wt: 423.6 g/mol
InChI Key: LKSVNYOHPRHYSG-IBGZPJMESA-N
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Preparation Methods

The synthesis of PSD-506 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is a customized synthesis product, and its production requires advanced synthesis technology and capabilities .

Chemical Reactions Analysis

PSD-506 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: PSD-506 can be reduced using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

PSD-506 exerts its effects by antagonizing muscarinic M2 and M3 receptors. These receptors are involved in the regulation of bladder contractions and other urogenital functions. By blocking these receptors, PSD-506 helps to reduce bladder overactivity and improve urinary continence . The molecular targets and pathways involved include the inhibition of acetylcholine binding to muscarinic receptors, leading to decreased bladder muscle contractions .

Comparison with Similar Compounds

PSD-506 is unique in its dual antagonistic activity on both muscarinic M2 and M3 receptors. Similar compounds include:

    Tolterodine: Another muscarinic receptor antagonist used to treat overactive bladder.

    Oxybutynin: A muscarinic receptor antagonist with similar therapeutic applications.

    Solifenacin: A selective muscarinic receptor antagonist used for treating urinary incontinence.

Compared to these compounds, PSD-506’s dual antagonistic activity on both M2 and M3 receptors may offer a broader therapeutic effect .

Properties

CAS No.

754177-77-0

Molecular Formula

C22H37N3O3S

Molecular Weight

423.6 g/mol

IUPAC Name

4-[4-[[(2S)-1-(4-methylsulfonylphenyl)propan-2-yl]-propylamino]butyl]-1,4-diazepan-5-one

InChI

InChI=1S/C22H37N3O3S/c1-4-14-24(15-5-6-16-25-17-13-23-12-11-22(25)26)19(2)18-20-7-9-21(10-8-20)29(3,27)28/h7-10,19,23H,4-6,11-18H2,1-3H3/t19-/m0/s1

InChI Key

LKSVNYOHPRHYSG-IBGZPJMESA-N

SMILES

CCCN(CCCCN1CCNCCC1=O)C(C)CC2=CC=C(C=C2)S(=O)(=O)C

Isomeric SMILES

CCCN(CCCCN1CCNCCC1=O)[C@@H](C)CC2=CC=C(C=C2)S(=O)(=O)C

Canonical SMILES

CCCN(CCCCN1CCNCCC1=O)C(C)CC2=CC=C(C=C2)S(=O)(=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PSD-506;  RO-3202904;  PSD506;  RO3202904;  PSD 506;  RO 3202904

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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